(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester
CAS No.: 6426-84-2
Cat. No.: VC2502054
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6426-84-2 |
|---|---|
| Molecular Formula | C8H10N2O4 |
| Molecular Weight | 198.18 g/mol |
| IUPAC Name | ethyl 2-(2,4-dioxo-1H-pyrimidin-6-yl)acetate |
| Standard InChI | InChI=1S/C8H10N2O4/c1-2-14-7(12)4-5-3-6(11)10-8(13)9-5/h3H,2,4H2,1H3,(H2,9,10,11,13) |
| Standard InChI Key | QABDIFWQPJTNCX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CC(=O)NC(=O)N1 |
| Canonical SMILES | CCOC(=O)CC1=CC(=O)NC(=O)N1 |
Introduction
(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester is a compound belonging to the class of pyrimidine derivatives. It features a pyrimidine ring with two carbonyl groups at positions 2 and 6, contributing to its dioxo designation. The ethyl ester group attached to the acetic acid moiety enhances the compound's solubility and reactivity in biological systems. This compound is of interest due to its potential pharmacological properties, particularly in medicinal chemistry for developing new pharmaceuticals targeting diseases such as cancer and bacterial infections.
Synthesis Methods
The synthesis of (2,6-dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester can be achieved through several methods, although specific detailed procedures are not widely documented in the provided sources. Generally, pyrimidine derivatives are synthesized through condensation reactions involving appropriate precursors.
Medicinal Chemistry
This compound is of interest in medicinal chemistry due to its structural characteristics that may lead to bioactive compounds. It could serve as a lead compound for developing new pharmaceuticals targeting various diseases such as cancer and bacterial infections.
Agrochemicals
It may find applications in agrochemicals for pest control due to its potential antimicrobial properties.
Interaction Studies
Interaction studies involving (2,6-dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester could focus on its binding affinity with biological targets such as enzymes or receptors. These studies typically employ techniques such as molecular docking and in vitro assays to understand the compound's therapeutic potential and safety profile.
Comparison with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| (2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester | Pyrimidine ring with dioxo and ethyl ester | Potential antimicrobial and anticancer |
| 5-Fluorouracil | Pyrimidine base with fluorine substitution | Anticancer agent |
| Cytarabine | Nucleoside analog | Anticancer agent |
| Thymidine | Nucleoside component | Essential for DNA synthesis |
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